tetranor-PGDM

説明

準備方法

テトラノル-PGDMの調製には、プロスタグランジンD2の酵素的変換が含まれます。 このプロセスは、質量分析法を使用してマウスとヒトの尿中の代謝産物を同定することで研究できます .

化学反応の分析

テトラノル-PGDMは代謝産物であるため、伝統的な化学反応ではなく、主に酵素的反応を受けます。 これは、シクロオキシゲナーゼ酵素の作用によってプロスタグランジンD2から形成されます . これらの反応によって生成される主要な生成物はテトラノル-PGDM自体であり、尿サンプルで検出できます . これらの反応で使用される一般的な試薬と条件には、プロスタグランジンD2とその代謝産物の抑制を研究するためのシクロオキシゲナーゼ阻害剤の使用が含まれます .

科学的研究の応用

テトラノル-PGDMは、いくつかの科学研究に役立ちます。

作用機序

類似化合物との比較

テトラノル-PGDMは、プロスタグランジンD2の代謝産物としての役割においてユニークです。 類似の化合物には、テトラノル-PGEM、テトラノル-PGFM、テトラノル-PGAMなどの他のプロスタグランジン代謝産物があります . これらの代謝産物も、それぞれ対応するプロスタグランジンの生合成を反映しており、さまざまな研究においてバイオマーカーとして使用されています .

生物活性

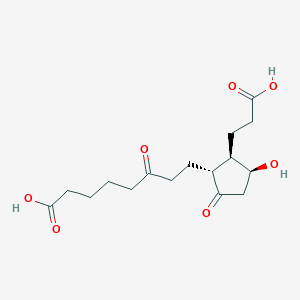

Tetranor-PGDM (11,15-dioxo-9alpha-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid) is a significant metabolite derived from prostaglandin D2 (PGD2), which plays a crucial role in various biological processes, particularly in the context of inflammation and allergic responses. This article delves into the biological activity of this compound, focusing on its diagnostic potential, physiological implications, and its role in various diseases.

Overview of this compound

This compound is primarily excreted in urine and serves as a biomarker for PGD2 metabolism. It is produced through the enzymatic activity of cyclooxygenase (COX) enzymes and reflects the biosynthesis of PGD2 in both humans and mice. The compound has been identified as an important indicator of mast cell activity and is linked to several pathological conditions.

Biological Activity and Mechanism

-

Mast Cell Activation :

- This compound levels correlate with mast cell accumulation and activation, particularly in allergic conditions. Studies have shown that urinary levels of this compound significantly increase in response to food allergies, indicating its potential as a diagnostic marker for monitoring allergic reactions .

- In murine models, increased urinary this compound levels were associated with heightened intestinal mast cell numbers and severity of allergic symptoms .

-

Inflammatory Response :

- This compound is also implicated in the inflammatory response to various stimuli. For instance, administration of lipopolysaccharides (LPS) in human volunteers resulted in elevated levels of this compound alongside other inflammatory markers .

- The compound's production is modulated by COX-1 and COX-2 enzymes, with COX-1 playing a more significant role in its synthesis during inflammatory conditions .

Diagnostic Utility

This compound has emerged as a valuable biomarker for diagnosing food allergies and other inflammatory diseases:

- Food Allergy : High levels of urinary this compound have been consistently observed in patients with food allergies compared to healthy individuals or those with other allergic conditions such as asthma or atopic dermatitis . This specificity underscores its potential utility in clinical settings.

- Other Conditions : Elevated this compound levels have also been reported in patients with Duchenne muscular dystrophy and aspirin-intolerant asthma, suggesting broader applications for this metabolite in diagnosing and monitoring various diseases .

Case Studies

-

Food Allergy Assessment :

- In a study involving sensitized mice subjected to repeated oral challenges with ovalbumin (OVA), urinary this compound levels increased significantly with disease progression. This increase was positively correlated with allergic symptom severity and intestinal mast cell counts .

- Human studies corroborated these findings, revealing that patients with food allergies had markedly higher urinary this compound levels than controls .

- Inflammation Monitoring :

Data Tables

特性

IUPAC Name |

8-[(1R,2R,3S)-2-(2-carboxyethyl)-3-hydroxy-5-oxocyclopentyl]-6-oxooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O7/c17-10(3-1-2-4-15(20)21)5-6-11-12(7-8-16(22)23)14(19)9-13(11)18/h11-12,14,19H,1-9H2,(H,20,21)(H,22,23)/t11-,12-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNJBSPJILLFAIC-BZPMIXESSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1=O)CCC(=O)CCCCC(=O)O)CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H](C1=O)CCC(=O)CCCCC(=O)O)CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101348012 | |

| Record name | 8-[(1R,2R,3S)-2-(2-carboxyethyl)-3-hydroxy-5-oxocyclopentyl]-6-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101348012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70803-91-7 | |

| Record name | 8-[(1R,2R,3S)-2-(2-carboxyethyl)-3-hydroxy-5-oxocyclopentyl]-6-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101348012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is tetranor-PGDM and what is its significance in research?

A: 11,15-Dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid, commonly known as this compound, is a key metabolite of prostaglandin D2 (PGD2). [, , ] Its significance lies in its potential as a non-invasive biomarker for various conditions involving mast cell activation and inflammation. [, , , ]

Q2: How is this compound produced in the body?

A: this compound is generated through the metabolic breakdown of PGD2. This process primarily involves cyclooxygenase (COX) enzymes, specifically COX-1, as evidenced by studies in both mice and humans. []

Q3: Why is measuring urinary this compound levels considered a valuable tool in research?

A: Unlike measuring PGD2 directly, which can be challenging due to its instability, quantifying its urinary metabolite offers a more stable and reliable reflection of PGD2 production in the body. [, ]

Q4: Which diseases or conditions have been linked to altered urinary this compound levels?

A4: Research has found associations between elevated urinary this compound and various conditions, including:

- Food allergy: [, , ] Studies have shown a correlation between urinary this compound levels and the severity of allergic reactions to food. []

- Aspirin-intolerant asthma (AIA): [, ] Individuals with AIA exhibit higher baseline urinary this compound levels, suggesting chronic mast cell activation. []

- Muscular dystrophy: [, ] Urinary this compound is being explored as a potential biomarker for monitoring disease progression and treatment efficacy in muscular dystrophy. []

- Mast cell activation syndromes (MAS): [] This includes conditions like systemic mastocytosis and chronic urticaria, where mast cells are abnormally activated. []

Q5: What analytical techniques are commonly employed to measure this compound levels in urine?

A5: Several methods have been developed and validated for accurately quantifying urinary this compound levels:

- Enzyme immunoassay (EIA): [, , , ] This method provides a relatively simple and cost-effective approach for measuring this compound.

- High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS): [, ] This technique offers high sensitivity and specificity, enabling precise quantification even at low concentrations.

- Online solid-phase extraction coupled with liquid chromatography-tandem mass spectrometry (online SPE-LC-MS/MS): [] This approach combines the advantages of automated extraction with the sensitivity of LC-MS/MS, enabling high-throughput analysis of this compound and other related metabolites like tetranor-PGEM. []

Q6: How reliable are these analytical methods for this compound measurement?

A: Studies have demonstrated the validity and reliability of these analytical methods, showing good accuracy, precision, and specificity for quantifying this compound in urine samples. [, ]

Q7: Are there any limitations to using urinary this compound as a biomarker?

A7: While promising, there are some limitations:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。